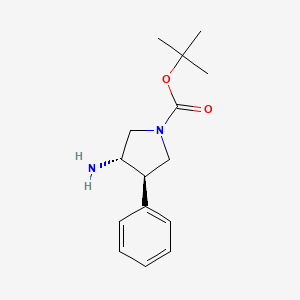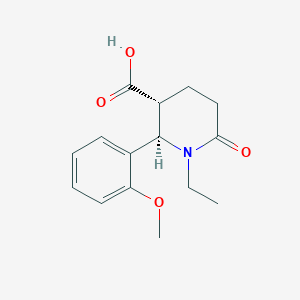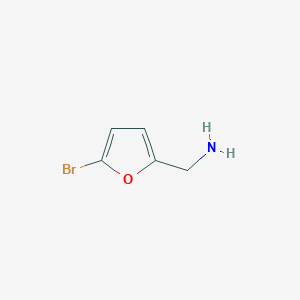
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate is a chiral molecule that serves as an important intermediate in the synthesis of various pharmaceuticals. It is derived from L-aspartic acid, a naturally occurring amino acid, and features a tert-butyl group which is commonly used in organic chemistry for protection of amines .
Synthesis Analysis
The synthesis of related tert-butyl amino carboxylates typically involves multiple steps starting from readily available materials such as L-aspartic acid. For instance, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine is synthesized from L-aspartic acid through a series of reactions including methylation, reduction, protection, and mesylation, followed by amination and hydrogenolysis . Similarly, the synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid involves optimization of reaction conditions at each step, highlighting the importance of mild reaction conditions and economic viability for industrial preparation .
Molecular Structure Analysis
The molecular structure of tert-butyl amino carboxylates is characterized by the presence of a tert-butyl group, which is a bulky group used to protect the amine functionality during synthesis. The chiral centers in these molecules are crucial for their application in asymmetric synthesis, as they can influence the stereochemistry of the resulting compounds .
Chemical Reactions Analysis
Tert-butyl amino carboxylates can undergo various chemical reactions. For example, tert-butyl phenylazocarboxylates can participate in nucleophilic substitutions and radical reactions, which allow for modifications of the benzene ring and the introduction of various functional groups . N-tert-butanesulfinyl imines, which are related to tert-butyl amino carboxylates, are used as intermediates in asymmetric synthesis of amines, demonstrating the versatility of tert-butyl protected amines in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl amino carboxylates are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The presence of an amine and a carboxylate group also contributes to the compound's polarity and its ability to participate in hydrogen bonding, which can be important in its reactivity and interaction with other molecules during synthesis .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLRNLEEDBVTH-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589964 |
Source


|
| Record name | tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |
CAS RN |
1015070-53-7 |
Source


|
| Record name | tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)










